molecular formula C8H12F2N2O B8153203 (2S)-4,4-Difluoro-pyrrolidine-2-carboxylic acid cyclopropylamide

(2S)-4,4-Difluoro-pyrrolidine-2-carboxylic acid cyclopropylamide

Cat. No.: B8153203
M. Wt: 190.19 g/mol
InChI Key: STVZAQDVWUCBDY-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-4,4-Difluoro-pyrrolidine-2-carboxylic acid cyclopropylamide is a fluorinated pyrrolidine derivative Fluorinated compounds are of significant interest in medicinal chemistry due to their unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the late-stage difluoromethylation, which can be achieved using various difluoromethylation reagents under mild conditions . The reaction is often performed at ambient temperature, making it suitable for large-scale production.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced fluorination techniques and catalysts can streamline the production process, making it more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

(2S)-4,4-Difluoro-pyrrolidine-2-carboxylic acid cyclopropylamide can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.

    Reduction: This reaction can modify the electronic properties of the compound, potentially altering its biological activity.

    Substitution: This reaction can replace one functional group with another, allowing for the creation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions are typically mild, ensuring the integrity of the fluorinated pyrrolidine ring.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrrolidine compounds.

Scientific Research Applications

(2S)-4,4-Difluoro-pyrrolidine-2-carboxylic acid cyclopropylamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S)-4,4-Difluoro-pyrrolidine-2-carboxylic acid cyclopropylamide involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biological pathways, making the compound a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

    4,4-Difluoro-pyrrolidine-2-carboxylic acid: Similar in structure but lacks the cyclopropylamide group.

    2,2-Difluoro-pyrrolidine-3-carboxylic acid: Differently substituted pyrrolidine with distinct properties.

    Cyclopropylamine derivatives: Share the cyclopropyl group but differ in the rest of the structure.

Uniqueness

(2S)-4,4-Difluoro-pyrrolidine-2-carboxylic acid cyclopropylamide is unique due to its specific combination of fluorine atoms and the cyclopropylamide group. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

(2S)-N-cyclopropyl-4,4-difluoropyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F2N2O/c9-8(10)3-6(11-4-8)7(13)12-5-1-2-5/h5-6,11H,1-4H2,(H,12,13)/t6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STVZAQDVWUCBDY-LURJTMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2CC(CN2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1NC(=O)[C@@H]2CC(CN2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.